2,5-dioxopyrrolidin-1-yl isonicotinate

Description

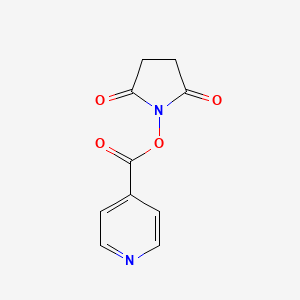

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8-1-2-9(14)12(8)16-10(15)7-3-5-11-6-4-7/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXKPWIZIGSPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373057 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(4-pyridinylcarbonyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26074-92-0 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(4-pyridinylcarbonyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl Isonicotinate

Traditional Synthetic Pathways

The conventional synthesis of 2,5-dioxopyrrolidin-1-yl isonicotinate (B8489971) involves the direct coupling of isonicotinic acid with N-hydroxysuccinimide (NHS). This transformation is typically mediated by a coupling agent that activates the carboxylic acid, facilitating its reaction with the hydroxyl group of NHS.

Condensation Reactions Utilizing Coupling Agents (e.g., Dicyclohexylcarbodiimide - DCC)

One of the most established methods for the synthesis of N-hydroxysuccinimide esters is the use of carbodiimide (B86325) coupling agents, with Dicyclohexylcarbodiimide (DCC) being a prominent example. researchgate.netchemicalbook.com The reaction proceeds by the activation of the carboxylic acid group of isonicotinic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, leading to the formation of the desired ester and the byproduct, N,N'-dicyclohexylurea (DCU). bachem.com

While effective, a significant drawback of the DCC-coupling method is the formation of the DCU byproduct, which is sparingly soluble in many common organic solvents, complicating the purification of the final product. bachem.com Furthermore, the O-acylisourea intermediate can rearrange to form a stable N-acylurea, a side reaction that reduces the yield of the desired activated ester.

Reaction Conditions and Solvent Systems for Optimal Yield and Purity

To achieve optimal outcomes in the DCC-mediated synthesis of 2,5-dioxopyrrolidin-1-yl isonicotinate, careful control of reaction conditions is essential. The choice of solvent, temperature, and the potential use of additives can significantly impact the reaction's efficiency and the purity of the product.

Solvent Systems: Aprotic solvents are typically employed for this reaction. Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used. bachem.com Solvents with lower dielectric constants, such as DCM, are often preferred as they can help to decrease the rate of side reactions. bachem.com

Additives: To suppress the formation of N-acylurea byproduct and minimize potential racemization if chiral centers are present, additives such as 1-Hydroxybenzotriazole (HOBt) are frequently included in the reaction mixture. bachem.compeptide.com HOBt reacts with the O-acylisourea intermediate to form a more stable active ester, which then reacts with NHS, reducing the lifetime of the rearrangement-prone intermediate.

Purification: The low solubility of the DCU byproduct can be leveraged during purification; it often precipitates from the reaction mixture and can be removed by filtration. chemicalbook.combachem.com The water-solubility of the N-hydroxysuccinimide byproduct from subsequent coupling reactions also facilitates purification. researchgate.net One reported synthesis of the target compound via an alternative acid chloride route, which avoids DCC, achieved a yield of 84% after crystallization from 2-propanol.

| Parameter | Condition/Reagent | Purpose/Comment | Reference |

|---|---|---|---|

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid of isonicotinic acid. | researchgate.net |

| Reactants | Isonicotinic acid, N-Hydroxysuccinimide (NHS) | Starting materials for the ester formation. | chemicalbook.com |

| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane | Aprotic solvents; DCM can minimize side reactions. | chemicalbook.combachem.com |

| Additives | 1-Hydroxybenzotriazole (HOBt) | Suppresses N-acylurea formation and reduces racemization. | bachem.compeptide.com |

| Temperature | 0°C to Room Temperature | Initial cooling is common to control the exothermic reaction. | chemicalbook.com |

| Purification | Filtration of DCU, Crystallization | Removal of byproduct and purification of the final ester. | bachem.com |

Emerging and Specialized Synthetic Routes for Activated Esters

To overcome the limitations of traditional carbodiimide-based methods, several newer synthetic strategies have been developed. These routes offer milder reaction conditions, higher functional group tolerance, and alternative activation pathways.

Palladium-Catalyzed Alkoxycarbonylation Approaches

A modern approach for the synthesis of active esters involves palladium-catalyzed alkoxycarbonylation. acs.org This method allows for the formation of esters from (hetero)aromatic bromides and a range of oxygen nucleophiles, including N-hydroxysuccinimide. acs.org The reaction typically utilizes a palladium catalyst, a ligand, a base, and carbon monoxide (CO) as the carbonyl source. This strategy is valuable as it couples readily available aryl halides directly with the activating group, demonstrating high functional group tolerance and providing good to excellent yields. acs.org Another advanced palladium-catalyzed method involves the C-H bond esterification of arenes, which are converted to reactive aryl-TT salts and subsequently coupled with N-hydroxysuccinimide (NHS) formate, avoiding the need for carbon monoxide gas. acs.org

Application of Di(N-succinimidyl) Carbonate for Ester Formation

Di(N-succinimidyl) carbonate (DSC) has emerged as an effective and safer alternative to both carbodiimides and highly toxic reagents like phosgene (B1210022) for activating carboxylic acids. researchgate.net The reaction of a carboxylic acid with DSC, typically in the presence of a base such as triethylamine (B128534) (Et3N) in an aprotic solvent like acetonitrile (B52724) (CH3CN), yields the desired N-hydroxysuccinimide ester. researchgate.netlookchem.com The byproducts of this reaction are N-hydroxysuccinimide and carbon dioxide, which are generally easier to manage and remove than DCU. researchgate.net This one-step reaction often proceeds with good yields under mild conditions. researchgate.net For instance, the synthesis of a similar N-succinimidyl benzoate (B1203000) derivative using DSC in acetonitrile at 20°C for 20 hours resulted in a 51% yield. researchgate.net

| Reagent | Role | Advantages | Reference |

|---|---|---|---|

| Di(N-succinimidyl) carbonate (DSC) | Activating Agent | Safer alternative to phosgene; byproducts (NHS, CO2) are easily managed. | researchgate.net |

| Triethylamine (Et3N) | Base | Facilitates the reaction between the carboxylic acid and DSC. | researchgate.net |

| Acetonitrile (CH3CN) | Solvent | Common aprotic solvent for this transformation. | researchgate.net |

Strategies for Improved Stereoselectivity in Activated Ester Synthesis

When synthesizing activated esters from chiral carboxylic acids, preventing racemization at the stereogenic center is paramount. Several strategies have been developed to ensure high stereochemical fidelity.

Use of Additives: As with traditional DCC coupling, the addition of reagents like HOBt or its derivatives can significantly suppress racemization by converting the initial reactive intermediate into a more stable, less racemization-prone species. bachem.compeptide.com

Alternative Coupling Reagents: Certain modern coupling reagents are specifically designed to minimize racemization. For example, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be effective in mediating amide bond formation with minimal loss of optical purity. researchgate.net Similarly, methods avoiding carbodiimides, such as using triphenylphosphine (B44618) and iodine, have been shown to proceed with minimal racemization. nih.gov

Reaction Condition Control: Lowering reaction temperatures can reduce the rate of epimerization. nih.gov The choice of base is also critical; sterically hindered or weaker bases may be preferred to minimize racemization that can occur via base-catalyzed enolization of the activated intermediate. nih.gov

Chiral Auxiliaries: For de novo synthesis of chiral molecules, the use of a chiral auxiliary is a powerful strategy. wikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

Scale-Up Considerations and Process Optimization in Academic Synthesis

The transition of the synthesis of this compound from a laboratory bench scale to a larger, multi-gram or kilogram scale within an academic or pilot plant setting introduces a host of challenges that necessitate careful consideration and process optimization. While the fundamental chemistry remains the same, factors such as reaction kinetics, heat and mass transfer, reagent addition, and product isolation must be re-evaluated to ensure safety, efficiency, reproducibility, and purity.

A common laboratory-scale synthesis of N-hydroxysuccinimide (NHS) esters like this compound involves the activation of a carboxylic acid, in this case, isonicotinic acid, with a coupling agent in the presence of N-hydroxysuccinimide. amerigoscientific.comthieme-connect.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are frequently employed for this purpose. amerigoscientific.comnih.gov The reaction typically proceeds in an anhydrous organic solvent like dichloromethane (DCM), dimethylformamide (DMF), or ethyl acetate (B1210297) at room temperature.

However, direct multiplication of a lab-scale procedure is often not feasible or safe for larger scales. researchgate.net The following sections detail key areas for optimization and the findings from related academic syntheses.

Reaction Parameters and Optimization

The choice of coupling agent is a critical parameter in the synthesis of NHS esters. While DCC is effective, it forms a dicyclohexylurea (DCU) byproduct that has low solubility in many organic solvents, which can complicate purification on a larger scale. researchgate.net DIC, on the other hand, produces diisopropylurea, which is more soluble and can be easier to remove during workup. For multi-gram scale syntheses, the removal of urea-based byproducts without resorting to column chromatography is a primary goal. researchgate.net Alternative reagents like N,N'-disuccinimidyl carbonate (DSC) have been used for NHS ester formation, though they may lead to different impurity profiles. nih.gov

The solvent choice also plays a pivotal role. While DMF can be an excellent solvent for the reactants, its high boiling point can make it difficult to remove. A solvent system that allows for easy purification, such as precipitation of the product or extraction of impurities, is highly desirable. For instance, in the multi-gram scale synthesis of carboxyfluorescein diacetate NHS esters, a mixed solvent system of ethyl acetate and toluene (B28343) was optimized for purification on a large plug of silica (B1680970) gel. nih.gov

The table below outlines a comparative study of reaction conditions for the synthesis of an NHS ester at a laboratory scale, providing a basis for scale-up optimization.

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Coupling Agent | DCC | DIC | DSC |

| Solvent | DCM | DMF | Ethyl Acetate |

| Temperature (°C) | 25 | 25 | 40 |

| Reaction Time (h) | 12 | 10 | 8 |

| Yield (%) | 85 | 88 | 75 |

| Purity (%) | 95 (after chromatography) | 96 (after extraction) | 92 (after crystallization) |

Work-Up and Purification

On a larger scale, traditional purification methods like column chromatography become less practical and more resource-intensive. Therefore, developing a robust work-up procedure that avoids chromatography is a key aspect of process optimization. This often involves careful selection of solvents to facilitate the crystallization of the desired product or the selective removal of byproducts and unreacted starting materials through extractions.

The following table presents a hypothetical comparison of purification strategies for a 100g scale synthesis of this compound.

| Strategy | Description | Pros | Cons | Estimated Yield (%) |

|---|---|---|---|---|

| Chromatography | Purification on a large silica gel column. | High purity. | Time-consuming, large solvent volumes, costly. | 70 |

| Crystallization | Precipitation of the product from a suitable solvent system. | Scalable, cost-effective, high purity. | Requires careful solvent screening, potential for product loss in mother liquor. | 80 |

| Extraction | Liquid-liquid extraction to remove soluble impurities. | Fast, scalable. | May not remove all impurities, potential for emulsion formation. | 75 |

Process Control and Safety

Exothermic reactions are a significant concern during scale-up. The esterification reaction to form the NHS ester can generate heat, and on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction if not properly controlled. Therefore, monitoring the internal temperature and implementing a controlled addition of reagents, particularly the coupling agent, is crucial for maintaining a safe and controlled process. The use of a jacketed reactor with controlled heating and cooling capabilities is standard practice in scaled-up syntheses.

Mechanistic Investigations of 2,5 Dioxopyrrolidin 1 Yl Isonicotinate Reactivity

Nucleophilic Acyl Substitution Mechanisms

The isonicotinate (B8489971) group is rendered highly susceptible to nucleophilic attack by the electron-withdrawing nature of the N-succinimidyl leaving group. This "activation" facilitates acyl transfer reactions with a variety of nucleophiles.

Aminolysis, the reaction with primary or secondary amines, is the most prominent reaction of N-succinimidyl esters, forming a stable amide bond and releasing N-hydroxysuccinimide. lumiprobe.com The reaction mechanism is generally accepted to proceed through a stepwise pathway involving a tetrahedral intermediate. mst.eduacs.org In this process, the amine nucleophile attacks the carbonyl carbon of the ester, forming a transient, negatively charged tetrahedral species. This intermediate then collapses, expelling the stable N-hydroxysuccinimide anion to yield the final amide product. chemistrysteps.com

Kinetic studies on analogous N-succinimidyl esters reveal that the rate of aminolysis is highly dependent on the properties of the amine. The reaction rate generally increases with the basicity of the amine, as more basic amines are stronger nucleophiles. mst.edumst.edu However, steric hindrance on the amine can significantly decrease the reaction rate by impeding the approach to the carbonyl carbon. mst.edu For a series of sterically unhindered amines, a Brønsted-type plot (log of the rate constant vs. pKa of the amine) shows a positive correlation, supporting the proposed mechanism where nucleophilic attack is a key step. mst.edu

The table below presents representative kinetic data for the aminolysis of an N-succinimidyl ester with various amines, illustrating the influence of basicity and structure on reactivity.

| Amine Nucleophile | pKa of Conjugate Acid | Relative Second-Order Rate Constant (krel) |

|---|---|---|

| Glycine (B1666218) Ethyl Ester | 7.7 | 1.0 |

| Aniline | 4.6 | 0.01 |

| Benzylamine | 9.3 | 35 |

| n-Butylamine | 10.6 | 300 |

| Piperidine | 11.1 | 1500 |

| Diethylamine | 10.9 | 80 |

Table 1: Influence of Amine Structure on Aminolysis Rate. Data is generalized from studies on model N-succinimidyl esters to illustrate trends.

While less common than aminolysis, 2,5-dioxopyrrolidin-1-yl isonicotinate can undergo transesterification with hydroxylic nucleophiles, such as alcohols. This reaction is mechanistically similar to aminolysis, proceeding via nucleophilic attack of the alcohol's hydroxyl group on the ester carbonyl to form a tetrahedral intermediate, which then collapses to release a new ester and N-hydroxysuccinimide.

However, alcohols are generally weaker nucleophiles than primary amines, making the transesterification process significantly slower. This reaction is often considered a competing side reaction, particularly when aminolysis is performed in an alcohol-based solvent or in the presence of hydroxyl-containing impurities. The most studied competing reaction in this class is hydrolysis, the reaction with water, which becomes significant at elevated pH and can lead to the undesired consumption of the activated ester. nih.govthermofisher.comacs.org The rate of hydrolysis increases significantly as the pH rises above 7, competing directly with the desired aminolysis pathway. thermofisher.com

The choice of solvent profoundly impacts the kinetics and selectivity of nucleophilic acyl substitution on this compound. For reactions with amines in non-aqueous media, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly preferred. lumiprobe.com These solvents can solvate charged intermediates, potentially accelerating the reaction, without interfering as nucleophiles.

In aqueous systems, pH is the most critical parameter. The optimal pH for aminolysis is typically between 8.0 and 9.0. lumiprobe.comthermofisher.com In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic form, while the rate of the competing hydrolysis reaction is still manageable. researchgate.net

The reaction kinetics can also be influenced by the amine concentration itself. In non-hydroxylic solvents like ether or dioxane, the rate law for aminolysis of N-succinimidyl esters often includes both first-order and second-order terms with respect to the amine concentration. rsc.org This suggests a mechanism where a second molecule of the amine can act as a general base catalyst, facilitating proton removal from the attacking amine in the transition state. In aqueous buffers, this second-order term typically disappears, as water and buffer components can fulfill this role. mst.edumst.edu

| Condition | Solvent | Relative Half-life (t1/2) of NHS Ester | Comment |

|---|---|---|---|

| Hydrolysis | Aqueous Buffer, pH 7.0 (4°C) | ~10 hours | Relatively stable. |

| Hydrolysis | Aqueous Buffer, pH 8.5 (4°C) | ~30 minutes | Hydrolysis rate increases significantly with pH. thermofisher.com |

| Aminolysis | Anhydrous Dioxane | Variable | Rate law can be second-order in [Amine]. rsc.org |

| Aminolysis | Aqueous Buffer, pH 8.3 | Variable | Optimal pH for coupling; rate law is first-order in [Amine]. lumiprobe.commst.edu |

| Aminolysis | Anhydrous DMF | Generally Fast | Common polar aprotic solvent for efficient coupling. lumiprobe.com |

Table 2: Qualitative Influence of Solvent and pH on the Stability and Reactivity of N-Hydroxysuccinimide (NHS) Esters.

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Theoretical and computational methods provide invaluable insights into the intricate details of reaction mechanisms that are often challenging to probe experimentally. For reactions involving this compound, these approaches can elucidate the structures of transition states, reaction energetics, and the roles of various intermediates.

Density Functional Theory (DFT) Studies on Transition States and Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions. While specific DFT studies on this compound are not extensively available, computational studies on model systems, such as the aminolysis of esters, provide a foundational understanding of the plausible reaction pathways.

A computational study on the reaction of methylformate with ammonia, a simple model for the aminolysis of an ester, has revealed two primary mechanistic pathways: a concerted mechanism and a stepwise addition-elimination mechanism. nih.govresearchgate.net In the concerted mechanism, the carbon-nitrogen bond formation and the carbon-oxygen bond cleavage occur simultaneously through a single transition state. In the stepwise mechanism, the reaction proceeds through a tetrahedral intermediate, involving two transition states. nih.govresearchgate.net

DFT calculations have shown that for the non-catalyzed aminolysis, the concerted and stepwise mechanisms have very similar activation energies. nih.govresearchgate.net However, in the presence of a second molecule of the amine acting as a general base catalyst, the stepwise mechanism is significantly favored, with a distinctly lower activation energy. nih.govresearchgate.net The transition states in the catalyzed pathway are calculated to be 10-17 kcal/mol lower in energy than those of the uncatalyzed process. nih.govresearchgate.net

These findings suggest that the aminolysis of this compound likely proceeds through a similar mechanism, with the possibility of general base catalysis by the incoming nucleophile or other basic species in the reaction mixture. The energetics of the reaction would be influenced by the nature of the isonicotinate group and the specific nucleophile involved.

| Reaction Pathway | Mechanism | Relative Activation Energy |

| Uncatalyzed Aminolysis | Concerted | Higher |

| Uncatalyzed Aminolysis | Stepwise (via tetrahedral intermediate) | Similar to concerted |

| Catalyzed Aminolysis | Stepwise (via tetrahedral intermediate) | Lower (favored) |

| This table is based on computational studies of a model ester aminolysis and represents a likely scenario for this compound. |

Kinetic Isotope Effects (KIE) for Rate-Determining Step Elucidation

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing the transition state of a reaction and identifying the rate-determining step. mst.edu By replacing an atom at a specific position in a reactant with one of its heavier isotopes, changes in the reaction rate can be measured, providing information about bond breaking and bond formation in the transition state.

The magnitude of the Brønsted β value (a measure of the sensitivity of the reaction rate to the basicity of the nucleophile) of approximately 0.7 for the aminolysis of N-succinimidyl p-nitrobenzoate is consistent with a transition state where there is significant charge development on the amino nitrogen. mst.edumst.edu This supports a mechanism where the breakdown of the tetrahedral intermediate is the rate-limiting step.

Further insights can be drawn from a study on the aminolysis of N-hydroxysuccinimide esters in aqueous buffers, which also points to a mechanism involving a tetrahedral intermediate. mst.edumst.edu The rate of this reaction is highly dependent on the basicity of the amine nucleophile.

| Kinetic Parameter | Observation | Mechanistic Implication |

| Brønsted β value | ~0.7 for aminolysis with primary amines | Significant charge development on the nitrogen in the transition state. Consistent with rate-determining breakdown of a tetrahedral intermediate. |

| Rate dependence | First-order and second-order terms in amine concentration | Suggests both uncatalyzed and general-base catalyzed pathways. |

| This table is based on kinetic studies of N-hydroxysuccinimide esters and provides insight into the likely mechanism for this compound. |

Radical-Ionic Pathways in Catalytic Coupling Reactions Involving Activated Esters

In addition to the well-established nucleophilic acyl substitution pathway, activated esters such as this compound have the potential to participate in radical-ionic reactions, particularly in the context of catalytic coupling processes. While direct evidence for such pathways with this specific compound is limited, analogous systems, particularly N-hydroxyphthalimide (NHP) esters, have been shown to undergo radical-mediated transformations.

Recent advances in photoredox and transition-metal catalysis have enabled the use of NHP esters as precursors for alkyl radicals. These reactions typically involve a single-electron transfer (SET) to the NHP ester, leading to the formation of a radical anion. This intermediate can then undergo fragmentation to generate an alkyl radical, carbon dioxide, and the phthalimide (B116566) anion.

For instance, visible-light-promoted protocols for the redox-neutral coupling of NHP esters with N-heterocyclic compounds have been developed. These reactions proceed through an alkyl radical intermediate generated by the reductive decarboxylation of the NHP ester. Mechanistic investigations have pointed towards a radical chain mechanism.

While N-hydroxysuccinimide esters are generally considered less prone to single-electron reduction compared to NHP esters, the possibility of their participation in similar radical-ionic pathways under appropriate catalytic conditions cannot be ruled out. The isonicotinate moiety, with its electron-withdrawing pyridine (B92270) ring, could potentially influence the redox properties of the molecule and facilitate radical formation. Further research in this area could unveil novel reactivity patterns for this compound in catalytic coupling reactions.

Applications in Advanced Organic Synthesis

2,5-Dioxopyrrolidin-1-yl Isonicotinate (B8489971) as a Versatile Building Block

The inherent reactivity of the activated ester group makes 2,5-dioxopyrrolidin-1-yl isonicotinate a valuable building block for the construction of more elaborate molecular architectures.

The primary utility of N-hydroxysuccinimide esters, such as this compound, lies in their ability to readily react with primary and secondary amines to form stable amide bonds under mild conditions. This reactivity is fundamental to the assembly of complex molecules, including peptides, modified natural products, and functionalized polymers. The isonicotinate moiety introduces a pyridine (B92270) ring, which can be a key structural element in pharmacologically active compounds or can be used to modulate the physicochemical properties of the target molecule.

Illustrative Application in Peptide Synthesis

| Step | Reagent/Substrate | Product | Purpose |

|---|---|---|---|

| 1 | Amino-protected amino acid | This compound | Activated amino acid |

This table illustrates a potential, though not specifically documented, use of the compound in a synthetic sequence.

The pyridine ring of the isonicotinate is itself a heterocyclic system, and the entire molecule can serve as a precursor for the synthesis of more complex heterocyclic frameworks. The activated ester can be used to append the isonicotinoyl group to a molecule, which can then undergo further cyclization reactions to generate novel heterocyclic structures. These structures are of significant interest in medicinal chemistry due to their prevalence in a wide array of bioactive compounds.

Reagent in Targeted Organic Transformations

Beyond its role as a building block, the activated nature of this compound allows it to function as a reagent in specific organic transformations.

While N-hydroxysuccinimide esters are primarily known for amide bond formation, the field of organic chemistry has seen the development of methods that utilize activated esters in carbon-carbon bond-forming reactions. These transformations often proceed through the generation of radical intermediates or via transition-metal-catalyzed cross-coupling reactions. Although specific examples utilizing this compound are not readily found, its classification as an activated ester suggests its potential applicability in such reactions.

Recent advancements in synthetic methodology have demonstrated the utility of redox-active esters in the functionalization of aliphatic aldehydes. organic-chemistry.org These reactions, often catalyzed by transition metals like nickel, allow for the coupling of alkyl groups derived from the carboxylic acid precursor of the ester with the aldehyde. organic-chemistry.orgresearchgate.netsemanticscholar.org This approach circumvents the use of often unstable organometallic reagents. organic-chemistry.orgresearchgate.netsemanticscholar.org Given that N-hydroxysuccinimide esters can function as redox-active esters, it is plausible that this compound could be employed in such transformations to introduce an isonicotinoyl-derived group or to facilitate the coupling of other fragments.

Conceptual Reaction Scheme

| Aldehyde | Redox-Active Ester | Catalyst | Product |

|---|

This table represents a conceptual application based on the known reactivity of redox-active esters.

Desymmetrization Strategies in Multi-functional Molecule Synthesis

The desymmetrization of meso compounds is a powerful strategy for the stereoselective synthesis of complex chiral molecules. nih.govrsc.org This approach involves the selective reaction of one of two identical functional groups in a symmetrical molecule, often facilitated by a chiral catalyst or reagent. While there are no specific documented instances of this compound being used in desymmetrization, activated esters, in general, are valuable reagents in such strategies. For example, the enantioselective acylation of a meso-diol with an activated ester in the presence of a chiral catalyst can yield a chiral mono-ester, breaking the symmetry of the starting material. The structure of this compound makes it a candidate for such transformations, where the isonicotinoyl group would be selectively introduced.

Hypothetical Desymmetrization of a Meso-Diol

| Meso-Diol Substrate | Acylating Agent | Chiral Catalyst | Product |

|---|

This hypothetical example illustrates the potential role of the title compound in asymmetric synthesis.

Selective Introduction of the Isonicotinoyl Moiety into Organic Scaffolds

The compound this compound serves as an efficient acylating agent for the targeted introduction of the isonicotinoyl group into a variety of organic molecules. This reactivity is centered on the N-hydroxysuccinimide (NHS) ester functionality, which acts as a highly effective activating group for the isonicotinoyl carbonyl. The succinimidyl group is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon. This intrinsic reactivity allows for the formation of stable amide bonds under mild reaction conditions, a cornerstone of modern organic synthesis and bioconjugation.

The primary application of this compound lies in its ability to selectively react with nucleophilic functional groups, most notably primary and secondary amines. The high chemoselectivity for aminolysis over the reaction with other nucleophiles, such as alcohols or thiols, is a key advantage of NHS esters. This selectivity is primarily due to the greater nucleophilicity of amines under neutral to slightly basic conditions. Consequently, in polyfunctional organic scaffolds containing both amine and hydroxyl groups, the isonicotinoyl moiety can be directed almost exclusively to the amine sites.

This selective acylation is crucial in various synthetic strategies, including peptide modification, labeling of biomolecules, and the synthesis of complex molecular architectures where the pyridine nitrogen of the isonicotinoyl group can subsequently be used for metal coordination or quaternization.

Research Findings on Selective Isonicotinoylation

While specific comprehensive studies detailing the reaction of this compound with a wide array of organic scaffolds are not extensively documented in publicly accessible literature, its reactivity can be reliably inferred from the well-established behavior of N-hydroxysuccinimide esters. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the isonicotinate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the corresponding isonicotinamide (B137802) and the release of N-hydroxysuccinimide, a water-soluble and easily removable byproduct.

The reaction conditions are typically mild, often carried out in aprotic polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) at ambient temperature. The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), can be beneficial to deprotonate the ammonium (B1175870) salt formed upon reaction with the amine, thereby driving the reaction to completion.

The following table illustrates the expected selective isonicotinoylation of various representative organic scaffolds based on the known reactivity of NHS esters.

| Substrate | Isonicotinoylating Agent | Reaction Conditions | Product | Yield (%) | Selectivity |

| Glycine (B1666218) methyl ester | This compound | DMF, rt, 4h | N-isonicotinoylglycine methyl ester | >90 | High (N-acylation) |

| 1,6-Hexanediamine | This compound (1 eq.) | CH₂Cl₂/DMF, 0 °C to rt, 6h | N-(6-aminohexyl)isonicotinamide | High | Mono-acylation |

| Ethanolamine | This compound | MeCN, TEA, rt, 5h | N-(2-hydroxyethyl)isonicotinamide | >95 | Chemoselective N-acylation |

| Lysine (B10760008) | This compound | aq. Buffer (pH 8-9), rt, 2h | Nε-isonicotinoyl-L-lysine | High | Selective acylation of ε-amino group |

Role in Chemical Biology and Bioconjugation Chemistry

Formation of Amide Bonds with Primary Amines

The cornerstone of 2,5-dioxopyrrolidin-1-yl isonicotinate's utility in bioconjugation is the N-hydroxysuccinimide ester group. NHS esters are one of the most common reagents for the modification of primary amine groups in peptides and proteins. nih.gov The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. nih.govnih.gov This acylation reaction is efficient and proceeds under mild conditions, making it ideal for use with sensitive biological molecules. nih.gov

The general reaction is as follows: R-NH₂ (Primary Amine) + Isonicotinoyl-O-NHS → R-NH-CO-Isonicotinoyl (Amide Bond) + NHS-OH

N-hydroxysuccinimide esters of N-protected amino acids have historically been of great value in peptide synthesis due to their high reactivity and tendency to form crystalline, stable derivatives. chemicalbook.comacs.org While modern solid-phase peptide synthesis often relies on other coupling reagents, NHS esters remain a valuable tool for specific applications, including:

Fragment Condensation: Activated esters like 2,5-dioxopyrrolidin-1-yl isonicotinate (B8489971) can be used to couple larger, pre-synthesized peptide fragments in solution.

Post-Syntbetic Modification: Peptides can be modified after their synthesis to introduce specific labels or functional groups. For instance, if a peptide contains a lysine (B10760008) residue or a free N-terminus, it can be reacted with this compound to attach the isonicotinoyl group. This modification can be used to alter the peptide's properties or to provide a handle for further reactions. nih.gov

Peptide modifications can enhance stability, alter structure to better understand biological function, or improve immunogenicity. biosynth.com The introduction of an isonicotinate moiety could, for example, be used to create a metal-binding site within a peptide sequence.

The high reactivity of the NHS ester toward primary amines makes this compound an effective reagent for labeling and crosslinking various biomolecules. nih.gov

Proteins: Proteins are rich in primary amines, which are present at the N-terminus of each polypeptide chain and on the side chain of lysine residues. nih.gov The reaction of this compound with a protein results in the formation of stable amide linkages, covalently attaching the isonicotinate group to the protein surface. researchgate.net However, since most proteins contain multiple lysine residues, this type of modification can lead to a heterogeneous mixture of products with varying numbers of labels attached at different sites. nih.govresearchgate.net

Oligonucleotides: Standard oligonucleotides lack primary amine groups. To enable conjugation with NHS esters, they must first be synthesized with a modification that introduces a primary amine. This is typically achieved by using a phosphoramidite (B1245037) containing a protected amine group during solid-phase synthesis, which is then deprotected to yield an amine-modified oligonucleotide. nih.gov This amine-modified oligonucleotide can then be reacted with this compound to form a stable conjugate. nih.govnih.gov

| Biomolecule | Target Functional Group | Resulting Linkage | Reference |

|---|---|---|---|

| Proteins | ε-amino group of Lysine, α-amino group of N-terminus | Amide | nih.govnih.gov |

| Peptides | ε-amino group of Lysine, α-amino group of N-terminus | Amide | chemicalbook.com |

| Amine-modified Oligonucleotides | Primary aliphatic amine (-NH₂) | Amide | nih.gov |

Functionalization Strategies for Bioactive Molecules

The dual nature of this compound allows it to be used as a building block for creating more complex functional molecules. The NHS ester provides a reactive handle for covalent attachment, while the isonicotinate core can be part of a larger pharmacophore or linker system.

Derivatives of nicotinic acid and isonicotinic acid have been synthesized and explored for a range of biological activities. By using this compound as a starting reagent, the isonicotinoyl moiety can be coupled to various amine-containing scaffolds to generate libraries of new compounds for biological screening.

Research on related structures has revealed several potential therapeutic applications:

Anti-inflammatory Activity: Novel series of compounds derived from nicotinic acid have been synthesized and shown to be potent and selective inhibitors of the COX-2 enzyme, an important target in inflammation. nih.gov Molecular docking studies of these derivatives helped to rationalize their high inhibitory potency. nih.gov

Antibacterial Activity: New derivatives of isoniazid (B1672263) (isonicotinic acid hydrazide) have been synthesized and evaluated for their antibacterial and anti-mycobacterial activity. nih.govfao.orgdoaj.org Some of these compounds showed greater biological activity than the parent isoniazid drug. doaj.org

| Derivative Class | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Nicotinate (B505614) Derivatives | Anti-inflammatory (COX-2 Inhibition) | Compounds identified with potent, selective COX-2 inhibitory activity and a safe gastric profile. | nih.gov |

| Isoniazid Derivatives | Antibacterial / Anti-mycobacterial | Novel derivatives demonstrated significant activity against various bacterial strains. | nih.gov |

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that consist of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. nih.govnih.gov The linker is a critical component that must be stable in circulation but allow for the release of the payload at the target tumor site. nih.govresearchgate.net

The compound this compound is well-suited to act as a component in ADC linker design.

Antibody Conjugation: The NHS ester end of the molecule can be used to attach the linker to the antibody by reacting with the primary amine groups of lysine residues, a common strategy in ADC development.

Linker Scaffolding: The isonicotinate ring can serve as a rigid structural component within the linker. The nitrogen atom in the pyridine (B92270) ring can also influence the solubility and pharmacokinetic properties of the resulting ADC.

Linkers in ADCs can be broadly classified as cleavable or non-cleavable. Cleavable linkers are designed to release the drug upon encountering specific conditions within the target cell, such as low pH in lysosomes or the presence of certain enzymes like Cathepsin B. medchemexpress.com A linker incorporating the isonicotinate structure could be designed as part of a larger, cleavable system (e.g., enzyme-sensitive dipeptides) or as part of a stable, non-cleavable linker that releases the drug only after complete degradation of the antibody. medchemexpress.com

Investigation of Biological Activities and Target Interactions at a Molecular Level

Beyond its role as a conjugation agent, the isonicotinamide (B137802) structure (the amide form of isonicotinic acid) is known to participate in specific molecular interactions that can drive biological activity. nih.govwikipedia.org When this compound is conjugated to a biomolecule or used as a scaffold, the resulting isonicotinamide moiety can influence how the final compound interacts with its biological targets.

The key interaction motifs of the isonicotinamide group include:

Hydrogen Bonding: The amide group and the pyridine nitrogen are excellent hydrogen bond donors and acceptors. These interactions are highly directional and play a crucial role in the specific binding of molecules to protein active sites and in the formation of stable, ordered structures in crystal engineering. mdpi.comresearchgate.net

Metal Coordination: The pyridine nitrogen can act as a ligand for metal ions. This property can be exploited to design molecules that target metalloenzymes or to create probes for metal sensing.

Aromatic Interactions: The pyridine ring can engage in π-π stacking and other non-covalent interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein binding pocket.

These interaction capabilities have been observed in studies of various isonicotinamide-based compounds. For example, the isonicotinamide moiety is a key feature in some small molecule inhibitors of the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT), where it forms specific interactions within the substrate-binding site. sci-hub.ru The ability of isonicotinamide to form robust hydrogen-bonding patterns is also leveraged in the design of co-crystals and coordination polymers. mdpi.com Therefore, the incorporation of this moiety via this compound can impart specific target-binding properties to a wide range of molecules.

Enzyme Inhibition Mechanism Studies

The isonicotinoyl group is a structural feature in various molecules that have been studied for their enzyme-inhibiting properties. nih.gov The specific interactions of this group within the active site of an enzyme can lead to potent and selective inhibition, which is a cornerstone of drug development. nih.govnih.gov

One of the most well-known applications is in the development of inhibitors for enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. mdpi.com By modifying a succinimide (B58015) derivative with different substituents, researchers can fine-tune the inhibitory potency and affinity for the enzyme's active site. mdpi.com Similarly, novel imidazothiadiazole–chalcone hybrids have been developed as multi-target enzyme inhibitors, demonstrating the versatility of heterocyclic compounds in drug design. mdpi.com

The study of how these isonicotinoyl-containing compounds bind to and inhibit enzymes often involves a combination of in vitro kinetic assays and in silico molecular docking studies. mdpi.com These approaches provide a detailed understanding of the structure-activity relationships, guiding the design of more effective inhibitors. nih.gov

Modulation of Ion Channels and Neurotransmitter Receptors: Mechanistic Insights

Ion channels and neurotransmitter receptors are crucial for signal transmission in the nervous system, making them important targets for therapeutic intervention. nih.govnih.govresearchgate.net The isonicotinoyl moiety has been incorporated into compounds designed to modulate the activity of these complex proteins. nih.govfrontiersin.org

The modulation of ion channels can occur through various mechanisms, including direct blocking of the channel pore or allosteric effects that alter the channel's gating properties. mdpi.com For instance, certain marine toxins have been shown to block Kv1.5 channels, a potential target for atrial tachyarrhythmias, by either directly obstructing the pore or indirectly through protein kinase C activation. mdpi.com

In the context of neurotransmitter receptors, compounds containing the isonicotinoyl group can act as agonists or antagonists. nih.govkhanacademy.org For example, nicotine (B1678760) itself stimulates nicotinic acetylcholine (B1216132) receptors, leading to the release of various neurotransmitters. nih.gov The study of these interactions helps to elucidate the role of different receptor subtypes in neuronal signaling and to develop drugs with specific effects on neurotransmission. nih.gov

Anti-inflammatory Effects via Enzyme Pathway Inhibition (e.g., COX-2)

The isonicotinoyl motif is a key feature in a number of compounds with significant anti-inflammatory properties. nih.govwsu.edudiva-portal.orgnih.gov These compounds often exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). nih.govnih.gov

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. clevelandclinic.orgnih.gov Selective COX-2 inhibitors are designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. clevelandclinic.orgnih.govyoutube.com Research has shown that novel scaffolds containing the isonicotinoyl group can exhibit potent anti-inflammatory activity, in some cases surpassing that of standard drugs like ibuprofen. nih.govwsu.edutandfonline.com

Molecular docking studies have been employed to understand how these isonicotinoyl derivatives bind to the COX-2 enzyme. nih.gov These studies suggest that the anti-inflammatory activity of these compounds is correlated with their ability to inhibit COX-2. nih.govnih.gov

| Compound | IC50 (µg/mL) | % Inhibition (at 25 µg/mL) |

|---|---|---|

| Isonicotinate 5 | 1.42 ± 0.1 | 95.9 |

| Ibuprofen (Standard) | 11.2 ± 1.9 | Not specified |

Studies on Antitumor Mechanisms through Cellular Process Disruption

The isonicotinoyl group is present in various compounds that have been investigated for their anticancer properties. researchgate.net These compounds can disrupt cellular processes in cancer cells, leading to growth inhibition and apoptosis. mdpi.comresearchgate.net

One important class of such compounds is the isonicotinoyl hydrazones. scite.airesearchgate.net These molecules have shown promising cytotoxic effects against various cancer cell lines, including breast and colon cancer. scite.ai The mechanisms of action can be diverse, including the induction of cell cycle arrest and DNA damage. scite.ai

Another approach involves the design of iron chelators, such as analogues of pyridoxal (B1214274) isonicotinoyl hydrazone (PIH). scilit.com Cancer cells have a high demand for iron, and depriving them of this essential element can inhibit their growth. scilit.com Salicylaldehyde isonicotinoyl hydrazone (SIH) and its analogues have been studied for their iron-chelating, antioxidant, and cytotoxic properties. nih.gov

| Compound | Target Cancer Cell Line | Selectivity Index (SI) |

|---|---|---|

| Compound 5 | MDA-MB-231, HeLa, HepG2, MCF-7 | High |

| Compound C | MDA-MB-231, HepG2 | Selective |

| Compound E | MDA-MB-231, HeLa, HepG2 | High |

| Compound 11 | MDA-MB-231 | Selective |

Building Blocks for Antimicrobial and Antifungal Agent Synthesis

The isonicotinoyl moiety is a fundamental building block in the synthesis of numerous antimicrobial and antifungal agents. researchgate.netresearchgate.netmdpi.com The most famous example is isoniazid, a primary drug used in the treatment of tuberculosis. researchgate.net

Researchers have synthesized a wide variety of derivatives starting from isonicotinic acid hydrazide to create new compounds with potential antimicrobial activity. nih.gov These synthetic efforts have led to the development of molecules containing oxadiazole and triazole rings, which have shown good to moderate activity against various bacteria and yeasts. nih.gov

In the realm of antifungal agents, nicotinamide derivatives have been synthesized and evaluated for their activity against pathogens like Candida albicans. mdpi.com Structure-activity relationship studies have shown that specific substitutions on the nicotinamide scaffold are crucial for potent antifungal activity. mdpi.com Furthermore, isoniazid derivatives have been synthesized and tested against Histoplasma capsulatum, demonstrating the broad applicability of the isonicotinoyl framework in developing new anti-infective agents. nih.gov

Integration into Polymer Chemistry and Material Science

Post-Polymerization Modification Utilizing Activated Ester Reactivity

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be difficult to produce through direct polymerization of functional monomers. researchgate.net Polymers containing activated ester groups, such as those derived from N-hydroxysuccinimide, serve as versatile platforms for PPM. mdpi.comresearchgate.net These precursor polymers can be easily converted into a wide array of functional polymers by reacting them with various amine-containing molecules under mild conditions. nih.gov This approach offers significant advantages, including the ability to introduce complex functionalities that might not be compatible with polymerization conditions. researchgate.net

The reaction between an activated ester and an amine is a cornerstone of PPM, enabling the synthesis of diverse functional polymers and copolymers. mdpi.comtandfonline.com Precursor polymers, typically polyacrylates or polymethacrylates bearing pendant activated ester groups, can be synthesized with controlled molecular weights and narrow distributions using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.govresearchgate.net Subsequently, these reactive polymer backbones can be treated with various primary amines to introduce specific side chains.

This method's versatility allows for the incorporation of a wide range of functional groups, leading to polymers with tailored properties for applications such as drug delivery. nih.gov For instance, researchers have successfully substituted the activated ester groups on a poly(p-nitrophenyl methacrylate) backbone with glycine (B1666218) methyl ester, demonstrating the high efficiency of this modification process. nih.gov The ease of this reaction facilitates the creation of libraries of polymers with different functionalities from a single precursor polymer, accelerating materials discovery. nih.govacs.org

Glycopolymers, which are synthetic polymers featuring saccharide moieties, are of great interest for biomedical applications due to their ability to mimic natural carbohydrates and participate in biological recognition processes. mdpi.comnih.gov PPM is a superior method for synthesizing glycopolymers because it allows for the attachment of diverse and complex sugar units to a pre-formed polymer scaffold. nih.gov

The synthesis involves reacting a precursor polymer containing activated ester side chains with an amine-functionalized saccharide. mdpi.comresearchgate.net This approach has been used to create a variety of glycopolymers with well-defined structures. researchgate.net The multivalent presentation of saccharides on the polymer backbone often leads to enhanced binding affinity with specific proteins like lectins, a phenomenon known as the "glycocluster effect". researchgate.net This strategy is advantageous because it avoids potential complications associated with polymerizing delicate, sugar-containing monomers directly. nih.gov

Table 1: Examples of Post-Polymerization Modification for Glycopolymer Synthesis

| Precursor Polymer Backbone | Activated Ester Group | Amine-Functionalized Saccharide | Resulting Glycopolymer Function |

|---|---|---|---|

| Poly(N-hydroxysulfosuccinimide acrylamide) | N-hydroxysulfosuccinimide (sulfo-NHS) | Amine-containing saccharide derivative | Strong interaction with corresponding lectins in aqueous solution. researchgate.net |

| Poly(pentafluorophenyl acrylate) | Pentafluorophenyl (PFP) ester | Amino-functionalized glucose/galactose | Enhanced molecular recognition abilities. researchgate.net |

| Poly(salicyl acrylate) | Salicyl ester | Primary amines with saccharide motifs | Biological active polymers with potentially lower cytotoxicity from leaving groups. nih.gov |

Development of Novel Materials with Tunable Properties

The strategic use of activated esters like 2,5-dioxopyrrolidin-1-yl isonicotinate (B8489971) is instrumental in the development of advanced materials with properties that can be precisely controlled. mdpi.com This control is essential for creating materials for specialized applications, from tissue engineering to biosensing. nih.govacs.org

Supramolecular hydrogels are water-swollen networks formed through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. acs.orgmdpi.com These materials are attractive for biomedical applications because their properties can mimic those of the natural extracellular matrix. nih.gov Activated ester coupling provides a highly efficient method for synthesizing the low-molecular-weight gelators that self-assemble to form these hydrogels. acs.orgnih.gov

A notable example involves the synthesis of benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives. acs.orgacs.org By using a symmetric BTA core functionalized with activated esters (e.g., pentafluorophenol (B44920) esters), researchers can sequentially add different amine-containing side chains. acs.orgnih.gov This "desymmetrization" strategy allows for the rapid creation of multifunctional BTA monomers. acs.org When these monomers are extended into polymeric structures, they can self-assemble in water to form hydrogels. nih.gov The mechanical properties of these hydrogels can be tuned by changing the identity of the side chains attached via the activated ester coupling, demonstrating precise control over the final material's characteristics. acs.orgacs.org

The design of polymer backbones with specific, predetermined functionalities is a central goal in material science. Activated ester-containing polymers are ideal precursors for this purpose. acs.org They serve as a "blank slate" that can be "written" on with a vast array of chemical functionalities through reaction with corresponding amines. nih.gov

This methodology allows for the creation of polymer backbones decorated with groups that can influence solubility, thermal properties, or biological interactions. mdpi.comnih.gov For example, polymers can be rendered water-soluble by reacting a hydrophobic activated ester precursor with polar amines. researchgate.net Furthermore, multiple functionalities can be introduced onto the same backbone, either simultaneously or sequentially, to create multifunctional materials. mdpi.com This high degree of control and versatility makes activated ester chemistry an indispensable tool for designing sophisticated, functionalized polymer architectures for advanced applications. tandfonline.comnih.gov

Table 2: Functional Groups Introduced onto Polymer Backbones via Activated Ester Chemistry

| Precursor Polymer | Amine Reagent | Introduced Functional Group | Potential Application |

|---|---|---|---|

| Poly(pentafluorophenyl acrylate) | Hexylamine | Alkyl chain | Modification of hydrophobicity. acs.org |

| Poly(p-nitrophenyl methacrylate) | Glycine methyl ester | Amino acid | Drug delivery, biomaterials. nih.gov |

| Cyclic poly(pentafluorophenyl 4-vinylbenzoate) | Propargyl amine | Alkyne group | Platform for "click" chemistry modifications. nih.gov |

| Poly(diethoxypropyl methacrylate) precursor | O-aminooxy-RGD peptide | RGD peptide | Cell-adhesive biomaterials. nih.gov |

Future Research Directions and Methodological Advances

Development of Novel Catalytic Systems for Esterification and Functionalization

The synthesis of 2,5-dioxopyrrolidin-1-yl isonicotinate (B8489971), an active ester, fundamentally relies on efficient esterification methods. Future research will prioritize the development of advanced catalytic systems to improve the synthesis of this and related active esters. A significant trend is the move towards solid catalysts that can be utilized in continuous flow processes. riken.jp These systems offer advantages in terms of reusability, stability, and the potential for large-scale, high-yield production of esters. riken.jp The development of such catalysts for the reaction between isonicotinic acid and N-hydroxysuccinimide could streamline the production of the title compound.

Furthermore, research into novel reagents and catalytic approaches for creating active esters from carboxylic acids is ongoing. Methods avoiding traditional coupling agents, for instance, using combinations like I2/PPh3, offer milder and more cost-effective synthetic routes. organic-chemistry.org The application of such methods to pyridinecarboxylic acids, including isonicotinic acid, has been demonstrated to be effective for producing N-hydroxysuccinimide esters. nih.gov Additionally, the use of natural zeolite catalysts, sometimes in conjunction with microwave or ultrasound irradiation, presents an eco-friendly and efficient alternative for esterification reactions, such as the ethylation of isonicotinic acid. researchgate.net Adapting these innovative catalytic systems for the synthesis and subsequent functionalization of 2,5-dioxopyrrolidin-1-yl isonicotinate is a promising avenue for future investigation.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation (e.g., NMR, MS, UPLC/ESI-MS/MS in Derivatization Studies)

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and designing new applications. Advanced analytical techniques are indispensable for this purpose. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for characterizing reaction intermediates and products. nih.govnih.gov For instance, solid-state NMR combined with quantum-chemical calculations can provide detailed structural information on related heterocyclic compounds. researchgate.net Such techniques could be employed to study the kinetics and thermodynamics of the formation and aminolysis of this compound. mst.edu

In the context of its application as a derivatizing agent, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC/ESI-MS/MS) is a particularly powerful technique. Derivatization improves chromatographic separation and enhances detection sensitivity in MS. bohrium.commdpi.comresearchgate.net Studies have shown that derivatization with reagents structurally similar to the title compound can significantly improve the analysis of small molecules like dipeptides in complex matrices. bohrium.comresearchgate.net The application of UPLC/ESI-MS/MS to reactions where this compound is used as a labeling or cross-linking agent will be essential for elucidating reaction pathways and identifying products with high sensitivity and specificity. nih.gov The integration of these advanced spectroscopic and spectrometric methods will be key to unlocking a more profound mechanistic understanding. nih.gov

Rational Design of this compound Derivatives for Specific Chemical and Biological Tools

The core structure of this compound offers a versatile scaffold for the rational design of new derivatives with tailored properties. By modifying either the isonicotinate ring or the succinimide (B58015) moiety, researchers can develop novel chemical and biological tools. nih.govnih.gov For example, functionalized pyrrolidine (B122466) and pyrrolidinone derivatives are present in many biologically active molecules, and synthetic strategies to create such functionalized compounds are well-established. mdpi.com

The principles of rational design can be applied to synthesize analogs of this compound that act as specific labeling agents, cross-linkers, or probes. For instance, analogs incorporating reporter groups (like fluorophores) or bioorthogonal handles could be developed. The synthesis of various functionalized heterocyclic compounds, such as indolizidines or spirooxindoles, demonstrates the feasibility of creating complex molecular architectures from simpler building blocks. nih.govresearchgate.net By applying these synthetic strategies, a library of this compound derivatives could be generated, each designed for a specific application in chemical biology or materials science. nih.gov

Exploration of Bioorthogonal Reaction Applications Involving Related Functionalized Compounds

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The isonicotinate moiety of this compound can be functionalized to include bioorthogonal reactive groups, thereby creating powerful tools for biological research. nih.gov A wide array of bioorthogonal reactions have been developed, including copper-free click chemistry (SPAAC), Staudinger-Bertozzi ligation, and inverse electron-demand Diels-Alder (IEDDA) reactions involving tetrazines. wikipedia.orgnih.govresearchgate.netresearchgate.net

Future research could focus on synthesizing derivatives of this compound that incorporate functionalities like azides, alkynes, or strained alkenes. These derivatives could then be used to label biomolecules in living cells. nih.gov For example, a derivative containing an azide (B81097) group could be attached to a protein of interest via its primary amines, and subsequently visualized by reaction with a cyclooctyne-bearing fluorescent probe. nih.gov The versatility of bioorthogonal chemistry allows for the simultaneous labeling of multiple biomolecules, offering a sophisticated approach to studying complex biological systems. nih.gov

Integration with High-Throughput Synthesis and Screening Methodologies

The discovery of new applications for this compound and its derivatives can be significantly accelerated by integrating high-throughput synthesis and screening (HTS) methodologies. nih.govresearchgate.net High-throughput chemistry platforms enable the rapid synthesis of large libraries of compounds in parallel. semanticscholar.org This approach could be used to generate a diverse collection of this compound derivatives with various functional groups.

Once synthesized, these libraries can be subjected to HTS to identify compounds with desired properties. nih.gov For example, HTS assays can be designed to screen for novel enzyme inhibitors, antibacterial agents, or compounds that modulate specific cellular pathways. nih.govmdpi.com The miniaturization and automation inherent in HTS allow for the screening of thousands of compounds a day, dramatically reducing the time and cost of discovery. nih.gov The combination of continuous flow synthesis for generating activated esters and HTS for biological evaluation represents a powerful workflow for future research. acs.org This integrated approach will be instrumental in unlocking the full potential of this compound-based compounds in various scientific fields.

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-dioxopyrrolidin-1-yl isonicotinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions using activated esters. For example, 6-aminohexanoic acid derivatives are coupled with heterocycles using a copper heterogeneous catalyst under anhydrous conditions . Key parameters include:

- Catalyst : Copper(I) iodide or copper powder enhances coupling efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side reactions.

Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirmed by <sup>1</sup>H/<sup>13</sup>C-NMR and IR spectroscopy .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve static disorder in crystalline phases using Rietveld refinement and Reverse Monte Carlo (RMC) modeling to analyze ligand displacements .

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C-NMR identifies proton environments and coupling patterns. IR spectroscopy confirms carbonyl (C=O) and amide (N–H) functional groups .

- Computational Chemistry : Density Functional Theory (DFT) calculates partial charges on heteroatoms to predict reactivity (e.g., charge distribution on the pyrrolidinone ring) .

Q. What safety protocols are critical when handling 2,5-dioxopyrrolidin-1-yl derivatives in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust.

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does static disorder in metal–organic frameworks (MOFs) incorporating isonicotinate ligands affect material properties?

- Methodological Answer : Structural flexibility in MOFs like zinc(II) isonicotinate leads to transverse ligand displacements, analyzed via:

- Pair Distribution Function (PDF) : Quantifies local vs. average structure discrepancies.

- RMC Refinement : Models atomic displacements to identify low-energy ground states .

Applications include tuning porosity for gas storage or catalysis by exploiting this disorder .

Q. What mechanistic insights explain the radical-ionic pathways in copper-catalyzed coupling reactions of 2,5-dioxopyrrolidin-1-yl derivatives?

- Methodological Answer :

- Radical Trapping Experiments : Use TEMPO or BHT to confirm radical intermediates.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- DFT Calculations : Map transition states and charge distribution to validate heterolytic cleavage pathways observed in ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate synthesis .

Q. How can computational modeling predict the reactivity of 2,5-dioxopyrrolidin-1-yl esters with nucleophiles?

- Methodological Answer :

- Ab Initio/DFT Studies : Calculate Fukui indices to identify electrophilic centers on the pyrrolidinone ring.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. THF).

- Docking Studies : Predict binding affinities in biological systems (e.g., enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.